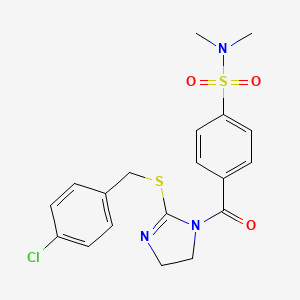

3-(1-(3-氯苯甲酰基)哌啶-4-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

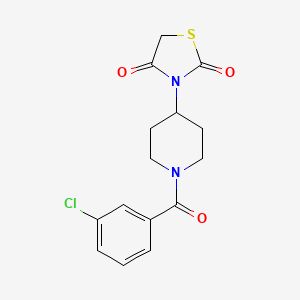

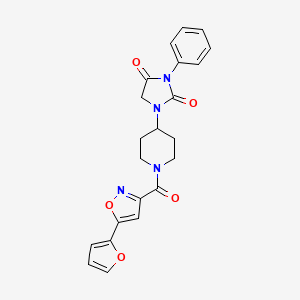

“3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a heterocyclic compound . It is also known as CPI-613 or Devimistat. Thiazolidinediones are five-membered compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .

Synthesis Analysis

The synthesis of thiazolidinedione derivatives often involves environmentally unacceptable methods due to the utilization of various catalysts and organic solvents . In a study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed . The deep eutectic solvent, choline chloride, N -methylurea, was proven to be the best for further synthesis .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Chemical Reactions Analysis

Thiazolidinediones exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Physical and Chemical Properties Analysis

The molecular formula of “3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is C15H15ClN2O3S and its molecular weight is 338.81.科学研究应用

抗疟活性

噻唑烷-2,4-二酮骨架已被探索其抗疟潜力。在一项研究中,十四种合成的1,4-二取代哌啶(包括此化合物)对恶性疟原虫株进行了评估。 值得注意的是,一些类似物对耐药株表现出高活性,使其成为进一步探索的有希望的候选药物 .

抗糖尿病特性

噻唑烷-2,4-二酮部分的存在表明可能具有抗糖尿病作用。研究人员设计并合成了包含该核心结构的衍生物。 这些化合物被研究为蛋白质酪氨酸磷酸酶 1B (PTP1B) 抑制剂,在糖尿病管理中发挥作用 .

细胞毒性和抗癌潜力

虽然针对该化合物的具体研究有限,但更广泛的 1,4-二取代哌啶类已显示出细胞毒活性。需要进一步探索以评估其作为抗癌剂的潜力。 研究人员已经确定了可以指导未来药物设计的结构-活性关系 (SAR) .

抗菌应用

噻唑烷-2,4-二酮衍生物已被研究其抗菌特性。已合成并评估了包含哌嗪-4-基的类似物。 这些化合物可能作为对抗细菌和真菌感染的新型药物 .

未来方向

Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

作用机制

Target of Action

The primary target of 3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication by introducing negative supercoils (or relaxing positive supercoils) and is essential for the survival of bacteria .

Mode of Action

This compound interacts with its target, DNA gyrase, by binding to it . This binding is intended to allow for a more potent antibacterial effect and for activity against current quinolone-resistant bacterial strains . The thiazolidinedione moiety of the compound is also aimed to include additional anti-pathogenicity by preventing biofilm formation .

Biochemical Pathways

The compound affects the biochemical pathway involving DNA gyrase. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA that is required for normal transcription and replication processes . This results in the inhibition of bacterial growth and proliferation .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation . The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .

生化分析

Biochemical Properties

The 3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione compound has been found to interact with various enzymes and proteins. For instance, it has been shown to interact with DNA gyrase, a type of enzyme . The nature of these interactions involves binding within the ATP binding pocket of DNA gyrase .

Cellular Effects

It has been suggested that this compound may influence cell function by interacting with various cellular processes .

Molecular Mechanism

The molecular mechanism of action of 3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves binding interactions with biomolecules, such as DNA gyrase . It is believed that this compound can exert its effects at the molecular level by inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is important to understand how different dosages of this compound can affect these models, including any threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors .

Transport and Distribution

This includes understanding any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c16-11-3-1-2-10(8-11)14(20)17-6-4-12(5-7-17)18-13(19)9-22-15(18)21/h1-3,8,12H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXBVTDZFZLZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/no-structure.png)

![3-[(4-methylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2423328.png)

![4-Methoxy-1'-[2-(trifluoromethyl)benzenesulfonyl]-1,4'-bipiperidine](/img/structure/B2423342.png)

![3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid](/img/structure/B2423346.png)